molecular formula C23H20N2O2 B10910801 3,5-bis(2-methoxyphenyl)-1-phenyl-1H-pyrazole

3,5-bis(2-methoxyphenyl)-1-phenyl-1H-pyrazole

Cat. No.: B10910801
M. Wt: 356.4 g/mol
InChI Key: OYOZMGONLMAXRU-UHFFFAOYSA-N
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Description

2-[3-(2-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the reaction of hydrazine with an appropriate diketone to form the pyrazole core. The methoxyphenyl and phenyl groups are then introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[3-(2-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.

    Phenylpyrazoles: Compounds containing the phenylpyrazole core structure.

Uniqueness

What sets 2-[3-(2-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

3,5-bis(2-methoxyphenyl)-1-phenylpyrazole

InChI

InChI=1S/C23H20N2O2/c1-26-22-14-8-6-12-18(22)20-16-21(19-13-7-9-15-23(19)27-2)25(24-20)17-10-4-3-5-11-17/h3-16H,1-2H3

InChI Key

OYOZMGONLMAXRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4OC

Origin of Product

United States

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